molecular formula C12H15ClO2 B1434803 4-Chloro-2-methyl-benzoic acid tert-butyl ester CAS No. 1872907-39-5

4-Chloro-2-methyl-benzoic acid tert-butyl ester

Cat. No. B1434803
CAS RN: 1872907-39-5
M. Wt: 226.7 g/mol
InChI Key: JKNDTXOAXSLGBX-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-benzoic acid tert-butyl ester is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.7 g/mol . The compound is a yellow liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methyl-benzoic acid tert-butyl ester is InChI=1S/C12H15ClO2/c1-8-7-9 (13)5-6-10 (8)11 (14)15-12 (2,3)4/h5-7H,1-4H3 . Its canonical SMILES representation is CC1=C (C=CC (=C1)Cl)C (=O)OC (C) (C)C .


Physical And Chemical Properties Analysis

4-Chloro-2-methyl-benzoic acid tert-butyl ester has a molecular weight of 226.70 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 226.0760574 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Environmental Presence and Degradation

Parabens, including esters of para-hydroxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. These compounds, structurally related to "4-Chloro-2-methyl-benzoic acid tert-butyl ester," have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Notably, despite wastewater treatments that effectively remove parabens, they are still detected in effluents and surface waters due to continuous environmental discharge. The stability and persistence of chlorinated by-products of parabens, including potentially those structurally similar to the tert-butyl ester , necessitate further research to understand their environmental impact and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Synthesis and Applications

Research has also focused on the synthesis and biological properties of compounds structurally related to "4-Chloro-2-methyl-benzoic acid tert-butyl ester." For instance, tert-butyl esters of various substituted benzoic acids have been synthesized and investigated for their potential biological activities, such as elastase inhibition and cytotoxic effects. These studies provide insight into the versatile roles that substituted benzoic acid esters can play in medicinal chemistry and drug development processes (Grigan, Veinberg, Shestakova, Kanepe, & Lukevics, 2000).

Analytical Methods for Detection

Advancements in analytical techniques have enabled the detection and quantification of parabens, including those structurally akin to "4-Chloro-2-methyl-benzoic acid tert-butyl ester," in various matrices. A notable development is the HPLC–MS/MS method for analyzing parabens in food, demonstrating the importance of sensitive and accurate analytical methods for monitoring the presence of these compounds in consumer products (Cao, Liu, Zhang, Xi, Li, Wang, Yuan, & Mu, 2013).

Environmental and Health Impacts

The environmental persistence and potential health impacts of parabens, compounds related to "4-Chloro-2-methyl-benzoic acid tert-butyl ester," are areas of ongoing research. Studies on the photodegradation of parabens have explored the kinetic behavior and by-products of these processes, shedding light on their environmental fate and the efficiency of treatment methods for their removal (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

properties

IUPAC Name

tert-butyl 4-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNDTXOAXSLGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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